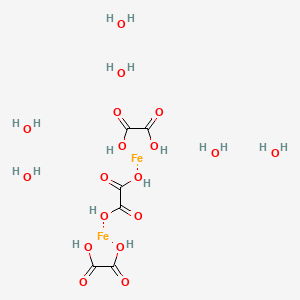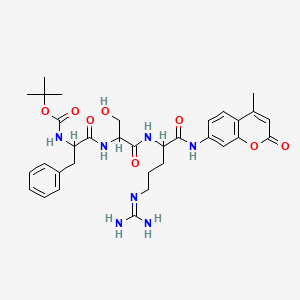
Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is an organic compound with the molecular formula C14H16N2O2S. This compound is notable for its unique structure, which includes a cyano group, a dimethylanilino group, and a mercaptoacrylate moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate typically involves the reaction of ethyl cyanoacetate with 2,6-dimethylaniline and a suitable thiol reagent under basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic addition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The cyano group can be reduced to an amine or an aldehyde under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Amines or aldehydes.
Substitution: Substituted amides or esters.
科学的研究の応用
Chemistry: Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a building block for bioactive molecules. Its structural features allow it to interact with biological macromolecules in specific ways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its unique properties contribute to the performance of these materials in various applications.
作用機序
The mechanism of action of Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Ethyl 2-cyano-3-(phenylamino)-3-mercaptoacrylate: Similar structure but with a phenyl group instead of a dimethylphenyl group.
Ethyl 2-cyano-3-(2,4-dimethylanilino)-3-mercaptoacrylate: Similar structure but with different substitution on the aniline ring.
Uniqueness: Ethyl 2-cyano-3-(2,6-dimethylanilino)-3-mercaptoacrylate is unique due to the specific positioning of the methyl groups on the aniline ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different biological activities and applications compared to its analogs.
特性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36 g/mol |
IUPAC名 |
ethyl (Z)-2-cyano-3-(2,6-dimethylanilino)-3-sulfanylprop-2-enoate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-14(17)11(8-15)13(19)16-12-9(2)6-5-7-10(12)3/h5-7,16,19H,4H2,1-3H3/b13-11- |
InChIキー |
HIAILPSESUQYPI-QBFSEMIESA-N |
異性体SMILES |
CCOC(=O)/C(=C(/NC1=C(C=CC=C1C)C)\S)/C#N |
正規SMILES |
CCOC(=O)C(=C(NC1=C(C=CC=C1C)C)S)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)
![8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione](/img/structure/B12063035.png)




![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)
